synthesis of 4-Chlorobenzaldehyde oxime from 4-chlorobenzaldehyde and hydroxylamine hydrochloride
synthesis of 4-Chlorobenzaldehyde oxime from 4-chlorobenzaldehyde and hydroxylamine hydrochloride
A Senior Application Scientist's Guide to the Synthesis of 4-Chlorobenzaldehyde Oxime
An In-depth Technical Guide for Researchers and Drug Development Professionals on the Synthesis, Optimization, and Characterization of 4-Chlorobenzaldehyde Oxime from 4-Chlorobenzaldehyde and Hydroxylamine Hydrochloride.
Executive Summary
Oximes are a pivotal class of organic compounds, serving not only as protective groups for carbonyls but also as crucial intermediates in the synthesis of amides via the Beckmann rearrangement, nitriles, and various nitrogen-containing heterocycles.[1][2] 4-Chlorobenzaldehyde oxime, in particular, is a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive, field-proven overview of its synthesis from 4-chlorobenzaldehyde and hydroxylamine hydrochloride. We will delve into the underlying reaction mechanism, present multiple scalable protocols, discuss critical optimization parameters, and detail robust characterization and safety procedures. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Reaction Overview and Mechanistic Insights
The formation of 4-chlorobenzaldehyde oxime is a classic condensation reaction between an aldehyde and hydroxylamine. The overall transformation is as follows:
Overall Reaction: Cl-C₆H₄-CHO + NH₂OH·HCl + Base → Cl-C₆H₄-CH=NOH + Base·HCl + H₂O
The Role of Reactants
-
4-Chlorobenzaldehyde: The electrophilic carbonyl carbon of the aldehyde is the target for nucleophilic attack. The electron-withdrawing nature of the chlorine atom in the para position can slightly enhance the electrophilicity of the carbonyl carbon.
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): This is the source of the nucleophilic hydroxylamine. It is supplied as a stable salt because free hydroxylamine is unstable and potentially explosive.[3]
-
Base (e.g., Sodium Carbonate, Sodium Hydroxide): A base is essential to neutralize the hydrochloride salt, liberating the free hydroxylamine (NH₂OH), which is the active nucleophile.[1] The reaction proceeds most efficiently in a pH range that is slightly acidic to neutral (pH 4-6), as this ensures a sufficient concentration of the free nucleophile without protonating the carbonyl oxygen, which would deactivate it.[4]
Reaction Mechanism
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the free hydroxylamine attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime. This step is often acid-catalyzed.
Below is a diagram illustrating the core mechanistic pathway.
Caption: Fig. 1: Core Reaction Mechanism
Experimental Protocols
Several methods can be employed for this synthesis, ranging from traditional solution-phase reactions to modern, environmentally benign alternatives.
Protocol A: Classical Aqueous-Ethanolic Synthesis
This robust method is suitable for producing high yields of clean product and is easily scalable.
Methodology:
-
Prepare Hydroxylamine Solution: In a 1 L beaker, dissolve 50 g of hydroxylamine hydrochloride in 300 mL of deionized water.
-
Prepare Aldehyde Suspension: In a separate 500 mL beaker, suspend 20 g of 4-chlorobenzaldehyde in 200 mL of a 10% aqueous sodium hydroxide solution.
-
Combine Reactants: Add the aldehyde suspension to the hydroxylamine hydrochloride solution with stirring.
-
Homogenize: Add ethanol portion-wise until the turbid mixture becomes a clear, homogeneous solution.[5]
-
Reaction: Gently heat the solution on a steam bath for approximately 25 minutes.
-
Crystallization: Cool the reaction vessel in an ice bath to induce crystallization of the oxime.
-
Isolation: Collect the solid product by vacuum filtration. A second crop of crystals can be obtained by adding water to the filtrate to the point of cloudiness and re-cooling.[5]
-
Drying: Dry the combined product in a vacuum desiccator. The expected yield is approximately 16.75 g.[5]
Protocol B: Solvent-Free Synthesis by Grinding
This "green chemistry" approach is rapid, efficient, and minimizes solvent waste.[1][2]
Methodology:
-
Combine Reagents: In a mortar, combine 4-chlorobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.5 mmol). The use of a slight excess of hydroxylamine hydrochloride and a base like sodium carbonate is crucial for driving the reaction to completion.[1]
-
Grinding: Grind the mixture thoroughly with a pestle at room temperature for 2-3 minutes. The reaction is often complete within this short period, which can be monitored by Thin Layer Chromatography (TLC).[2]
-
Workup: Add 10 mL of water to the mortar and stir to dissolve the inorganic salts.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry. This method typically provides near-quantitative yields.[2]
Protocol C: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the reaction, reducing reaction times from hours to minutes.
Methodology:
-
Prepare Reaction Mixture: In a microwave reaction vessel, dissolve 4-chlorobenzaldehyde (0.71 mmol), hydroxylamine hydrochloride (0.87 mmol), and anhydrous sodium carbonate (0.88 mmol) in 3 mL of ethanol.[6]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 90°C under 300W of power for 5 minutes.[6]
-
Workup: After cooling, evaporate the ethanol under reduced pressure.
-
Extraction: Add ethyl acetate (10 mL) and water (10 mL) to the residue. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.[6]
Process Optimization and Data Summary
The choice of methodology can be guided by the desired scale, speed, and available equipment. The following table summarizes the key parameters and outcomes.
| Parameter | Protocol A (Aqueous-Ethanolic) | Protocol B (Grinding) | Protocol C (Microwave) | Causality and Field Insights |
| Solvent | Water/Ethanol[5] | None (Solvent-free)[1] | Ethanol[6] | Ethanol helps solubilize the aromatic aldehyde. Grinding avoids solvent use, aligning with green chemistry principles. |
| Base | Sodium Hydroxide[5] | Sodium Carbonate[1] | Sodium Carbonate[6] | A base is non-negotiable to liberate free hydroxylamine. Na₂CO₃ is milder and easier to handle than NaOH for solvent-free methods. |
| Temperature | Steam Bath (~80-90°C)[5] | Room Temperature[2] | 90°C[6] | Heating accelerates the dehydration step. However, the grinding method's efficiency at room temp highlights the benefit of mechanical activation. |
| Time | ~25 minutes[5] | ~2-3 minutes[2] | 5 minutes[6] | Microwave and grinding methods offer a dramatic reduction in reaction time, increasing throughput. |
| Typical Yield | ~84%[5] | >95%[1] | ~85%[6] | Solvent-free grinding often provides the highest yields due to high reactant concentration and efficient mixing. |
The workflow from reactant selection to final product validation is depicted below.
Caption: Fig. 2: General Synthesis Workflow
Product Characterization and Quality Control
Confirming the identity and purity of the synthesized 4-chlorobenzaldehyde oxime is critical. The following analytical data are standard for this compound.
| Analysis Technique | Expected Result | Source |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 108-111°C | [5][7] |
| FTIR (KBr, cm⁻¹) | ~3294 (O-H stretch), ~1596 (C=N stretch), ~1493 (Aromatic C=C), ~1088 (C-Cl stretch) | [7] |
| ¹H NMR (CDCl₃, 500 MHz) | δ 8.10 (s, 1H, CH=N), δ 7.52 (d, J=8.5 Hz, 2H, Ar-H), δ 7.36 (d, J=8.5 Hz, 2H, Ar-H) | [7] |
| ¹³C NMR | Spectral data available for confirmation | [8] |
Safety and Hazard Management
Professional laboratory safety practices are mandatory when performing this synthesis.
-
Engineering Controls: All operations should be conducted within a certified chemical fume hood to avoid inhalation of dusts and vapors.[9] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.[10]
-
Reactant Hazards:
-
4-Chlorobenzaldehyde: May cause skin and eye irritation.
-
Hydroxylamine Hydrochloride: This substance is corrosive, harmful if swallowed, and may cause skin sensitization.[11] It can be explosive when heated.[9] Do not handle until all safety precautions have been read and understood.[12] Store away from heat and incompatible materials like heavy metals and strong oxidizing agents.[9]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Avoid releasing materials into the environment.[12]
Conclusion
The synthesis of 4-chlorobenzaldehyde oxime is a well-established and versatile reaction. By understanding the core mechanism, researchers can select from several reliable protocols, including classical solution-phase methods and modern green chemistry alternatives like solvent-free grinding and microwave-assisted synthesis. Each method offers distinct advantages in terms of speed, yield, and environmental impact. Adherence to the detailed protocols, optimization parameters, and stringent safety measures outlined in this guide will enable scientists to reproducibly synthesize high-purity 4-chlorobenzaldehyde oxime for applications in drug discovery and materials development.
References
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PrepChem. (n.d.). Synthesis of 4-chlorobenzaldoxime. PrepChem.com. Available from: [Link]
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An Efficient Procedure for Synthesis of Oximes by Grinding. (2007). Asian Journal of Chemistry, 19(3), 2235-2237. Available from: [Link]
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Yaka, H., & Çelik, G. (2020). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 132(1). Available from: [Link]
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Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (2014). Oriental Journal of Chemistry, 30(2). Available from: [Link]
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Dhar, J. C., et al. (2013). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 7(1), 116. Available from: [Link]
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Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet. Available from: [Link]
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PubChem. (n.d.). 4-Chlorobenzaldehyde oxime. National Center for Biotechnology Information. Available from: [Link]
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Sciencemadness.org. (2014). Oximes. Available from: [Link]
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Zeynizadeh, B., & Rahimi, S. (2016). Effect of various solvents on the conversion of 4-chloro benzaldehyde oxime into 4-chlorobenzonitrile. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.
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Zeynizadeh, B., & Sorkhabi, S. (2020). Optimization experiments for oximation of 4-chlorobenzaldehyde to benzaldoxime with NH2OH·HCl/bis-thiourea metal chloride complexes. ResearchGate. Available from: [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Available from: [Link]
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